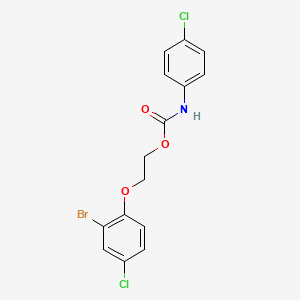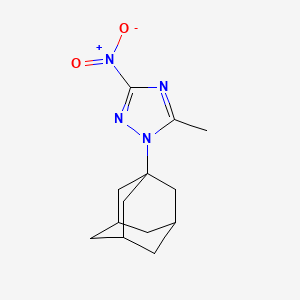![molecular formula C25H23BrN2O3 B5108489 2-(4-bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5108489.png)
2-(4-bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a synthetic compound that has been widely used in scientific research. This compound belongs to the quinazoline family and has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research.
作用機序
The mechanism of action of 2-(4-bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of various kinases involved in cell signaling pathways. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been found to exhibit anti-inflammatory and antimicrobial activities.
実験室実験の利点と制限
The advantages of using 2-(4-bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone in lab experiments include its high potency and selectivity as a kinase inhibitor, its ability to induce apoptosis in cancer cells, and its potential use as a lead compound for drug discovery. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2-(4-bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. These include:
1. Further investigation of the mechanism of action of this compound to fully understand its mode of action in cancer cells.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Exploration of the potential use of this compound as a lead compound for the development of new anticancer drugs.
4. Investigation of the potential use of this compound in combination with other anticancer drugs to enhance its efficacy.
5. Study of the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy in vivo.
Conclusion
In conclusion, 2-(4-bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a synthetic compound that has shown potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. This compound has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities and has been investigated for its potential use as a kinase inhibitor. Further studies are needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics, and to explore its potential use in combination with other anticancer drugs.
合成法
The synthesis of 2-(4-bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone involves the reaction of 2-aminobenzamide with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-(4-methylphenoxy)ethyl bromide in the presence of a base and a phase-transfer catalyst such as tetrabutylammonium bromide. The final product is obtained after purification using column chromatography.
科学的研究の応用
2-(4-bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activities. This compound has also been investigated for its potential use as a kinase inhibitor and has shown promising results in inhibiting the activity of various kinases such as EGFR, HER2, and VEGFR.
特性
IUPAC Name |
2-(4-bromophenyl)-3-[2-[2-(4-methylphenoxy)ethoxy]ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2O3/c1-18-6-12-21(13-7-18)31-17-16-30-15-14-28-24(19-8-10-20(26)11-9-19)27-23-5-3-2-4-22(23)25(28)29/h2-13H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHMZDKCFLXPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-3-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5108437.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B5108448.png)
![N'-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B5108453.png)
![N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)

![4-(benzyloxy)-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108463.png)
![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol](/img/structure/B5108468.png)

![N-benzyl-2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B5108484.png)
![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(2-methyl-1H-imidazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108486.png)
![N-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5108493.png)
![4-(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5108494.png)